molecular formula C11H7FN4 B12909482 3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-01-1

3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12909482
CAS No.: 62052-01-1
M. Wt: 214.20 g/mol
InChI Key: RMJXZRLBFMBWIC-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorophenyl group attached to the triazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzyl azide with 2-cyanopyridine in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding triazolopyridine oxides.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazolo[1,5-a]pyridine: Similar structure but different substitution pattern.

    1,2,4-Triazolo[4,3-b]pyridine: Another triazolopyridine with a different arrangement of nitrogen atoms.

    1,2,3-Triazolo[4,5-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for the development of new drugs and materials with specific desired properties.

Properties

CAS No.

62052-01-1

Molecular Formula

C11H7FN4

Molecular Weight

214.20 g/mol

IUPAC Name

3-(2-fluorophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H7FN4/c12-8-4-1-2-6-10(8)16-11-9(14-15-16)5-3-7-13-11/h1-7H

InChI Key

RMJXZRLBFMBWIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=CC=N3)N=N2)F

Origin of Product

United States

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